molecular formula C18H20N2O6 B13569366 1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate

1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B13569366
M. Wt: 360.4 g/mol
InChI Key: MHUZLKBWHOQGIW-ZDUSSCGKSA-N
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Description

1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an isoindoline-1,3-dione moiety, and a pyrrolidine-1,2-dicarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoindoline-1,3-dione moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-butyl) 2-(1,3-dioxoisoindolin-2-yl) (S)-pyrrolidine-1,2-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine-1,2-dicarboxylate group, in particular, distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) (2S)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-10-6-9-13(19)16(23)26-20-14(21)11-7-4-5-8-12(11)15(20)22/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m0/s1

InChI Key

MHUZLKBWHOQGIW-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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